molecular formula C10H9ClF3NO2 B7881863 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B7881863
M. Wt: 267.63 g/mol
InChI Key: LHPSDJVDEMVFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chloro group and a trifluoromethyl group attached to the phenyl ring of the phenylalanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of the chloro and trifluoromethyl groups onto the phenylalanine backbone. One common method is the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified and characterized using various analytical techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups, resulting in different products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethyl groups on the phenylalanine backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSDJVDEMVFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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